

# Application Notes: Recombinant Human ACE2 (hACE2) Expression

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## Compound of Interest

Compound Name: AA-1

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## Introduction

Angiotensin-converting enzyme 2 (ACE2) is a type I transmembrane protein that plays a crucial role in the Renin-Angiotensin-Aldosterone System (RAAS), which regulates blood pressure and fluid-electrolyte balance.[1][2][3] ACE2 functions as a carboxypeptidase, converting angiotensin II to angiotensin 1-7, thereby counteracting the vasoconstrictive effects of angiotensin II.[2][3] Beyond its physiological role, ACE2 has gained significant attention as the primary receptor for the spike (S) protein of coronaviruses, including SARS-CoV and SARS-CoV-2, making it a critical component in the study of COVID-19 pathogenesis and therapeutic development.[2][3][4] The production of high-quality, biologically active recombinant human ACE2 (hACE2) is therefore essential for a wide range of research applications, from structural biology and drug screening to the development of diagnostic assays and decoy receptor therapeutics.

## Choosing an Expression System

The selection of an appropriate expression system is critical for obtaining functional recombinant hACE2. As a glycoprotein, hACE2 undergoes post-translational modifications (PTMs) that are essential for its proper folding, stability, and biological activity. The choice of system depends on the desired yield, required PTMs, and the intended downstream application.

- Mammalian Expression Systems (e.g., HEK293, CHO): These systems are the preferred choice for producing full-length, soluble, or membrane-bound hACE2 with native-like glycosylation and folding.[5][6] Transient transfection in HEK293 cells is commonly used for

rapid, small-to-medium scale production, while stable cell lines, such as CHO or HEK293, are suitable for large-scale manufacturing.[7][8][9] Mammalian systems ensure the highest degree of biological activity and are ideal for functional assays, structural studies, and therapeutic applications.

- **Baculovirus Expression System** (e.g., Sf9, Hi5 insect cells): This system offers a good balance between yield and the ability to perform complex PTMs.[10] While glycosylation patterns in insect cells differ from those in mammals (typically high mannose type and lacking complex sialylation), the core protein structure is often correctly folded and functional.[11] The baculovirus expression vector system (BEVS) is robust, scalable, and generally produces higher yields than transient mammalian systems, making it suitable for producing hACE2 for structural analysis and as a diagnostic reagent.[10][12][13]
- **Bacterial Expression Systems** (e.g., E. coli): E. coli is a cost-effective and rapid system for producing high yields of recombinant proteins.[14][15] However, it lacks the machinery for eukaryotic PTMs like glycosylation.[15] Consequently, hACE2 expressed in E. coli is non-glycosylated and often accumulates in insoluble inclusion bodies, requiring denaturation and refolding steps that may not yield a fully active protein.[15][16] This system is typically used for producing smaller fragments of ACE2, such as the receptor-binding domain (RBD) interaction fragment, for antibody production or specific binding assays where glycosylation is not critical.[17]

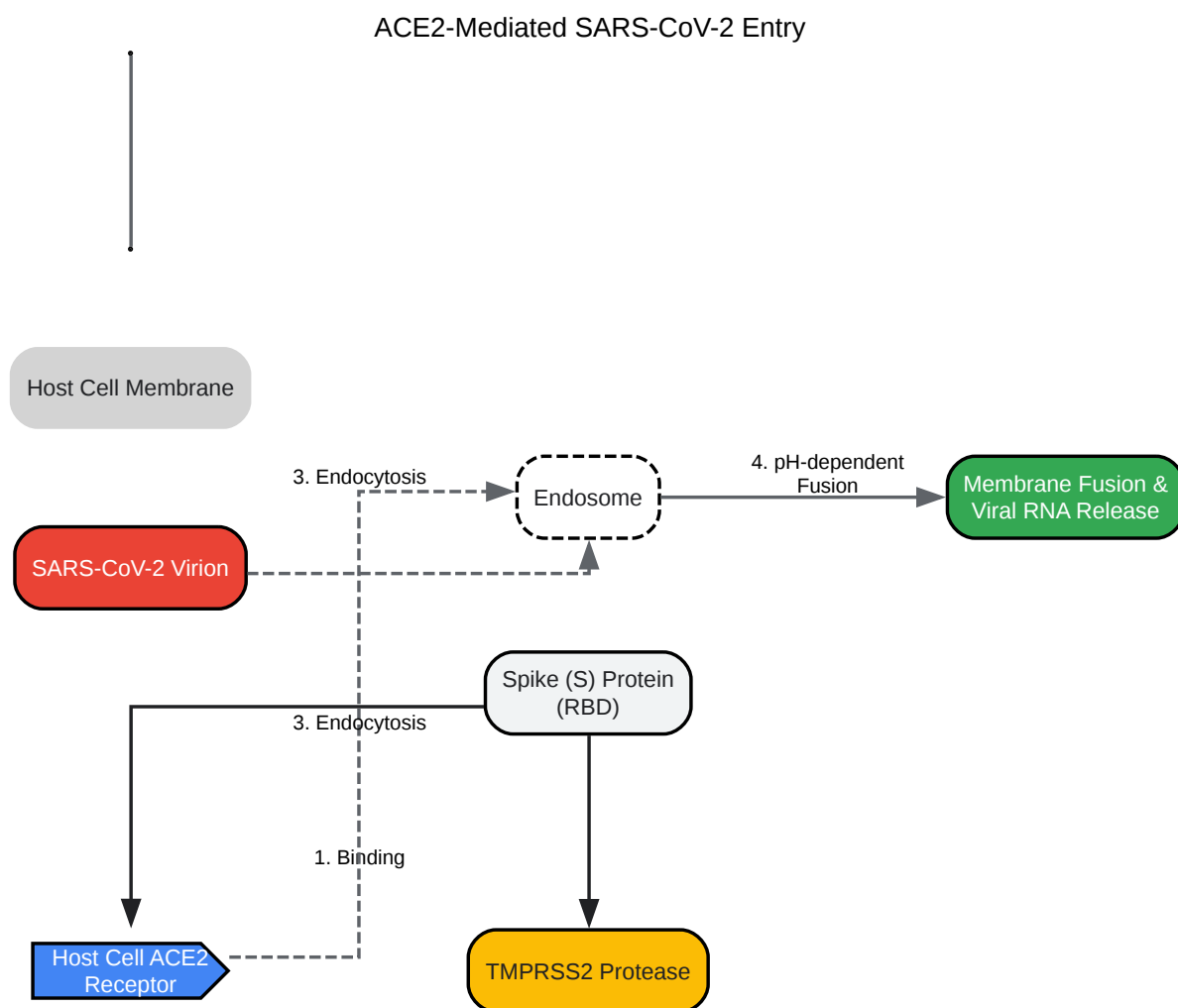
## Quantitative Data Summary

The yield and purity of recombinant hACE2 can vary significantly depending on the expression system, the construct design (e.g., full-length, truncated, fusion tags), and the purification strategy. The following table summarizes representative data from various studies.

Expressi on System	Host Cell	Construct Details	Purificati on Method	Yield	Purity	Referenc e
Bacterial	E. coli BL21 (DE3)	Truncated hACE2 (aa 18-119), His-tag	Affinity Chromatog raphy (HisTrap)	75 mg/L	>95%	<a href="#">[17]</a>
Mammalia n	HEK293	Stable cell line expressing full-length hACE2	Not specified (cell surface expression )	Not applicable (cell line)	Not applicable	<a href="#">[8]</a> <a href="#">[9]</a>
Mammalia n	CHO	Soluble extracellula r domain	Not specified	~100 mg/L (CHO- based sTCRs as a proxy)	High	<a href="#">[6]</a>
Baculoviru s	Sf9 Insect Cells	Soluble hACE2	Anion Exchange & Size Exclusion	Not specified	High	<a href="#">[13]</a>

## Signaling Pathway and Experimental Workflow Diagrams

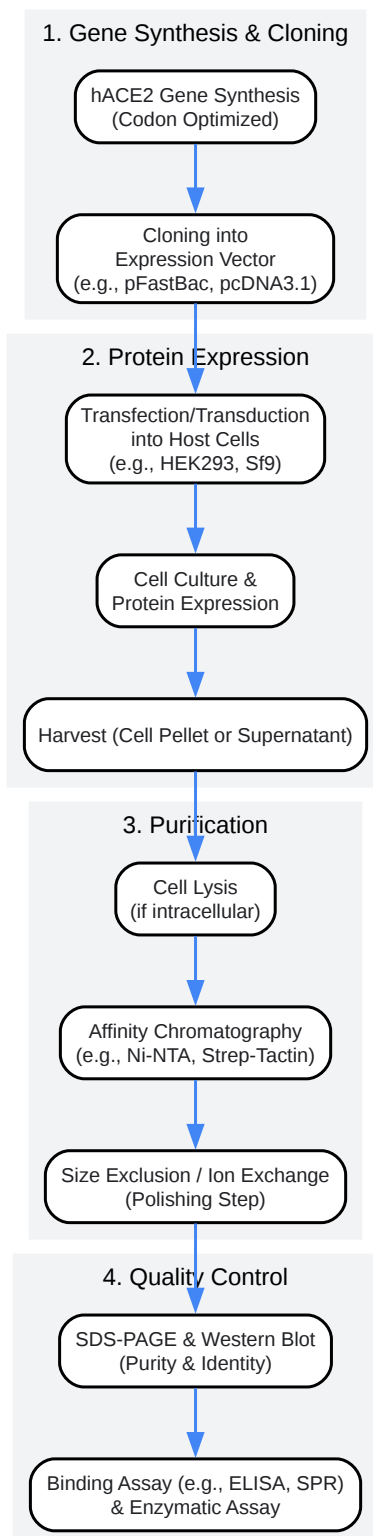
Below are diagrams illustrating a key signaling pathway involving ACE2 and a general experimental workflow for its recombinant production.



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Caption: ACE2 as the receptor for SARS-CoV-2 entry.

## General Workflow for Recombinant hACE2 Production

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Caption: Workflow for recombinant hACE2 production.

## Experimental Protocols

### Protocol 1: Transient Expression of Soluble hACE2 in HEK293 Cells

This protocol describes the transient expression of the soluble extracellular domain of hACE2 (amino acids 1-740) with a C-terminal His-tag in HEK293 cells.

#### Materials:

- HEK293 suspension cells (e.g., Expi293F™)
- Appropriate serum-free expression medium (e.g., Expi293™ Expression Medium)
- Expression vector containing the hACE2 construct (e.g., pcDNA3.1-hACE2(1-740)-His)
- Transfection reagent (e.g., PEI, ExpiFectamine™)
- Shaking incubator (37°C, 8% CO<sub>2</sub>, 125 rpm)
- Sterile, baffled shaker flasks

#### Methodology:

- Cell Culture: One day prior to transfection, split HEK293 cells to a density of  $2.5\text{--}3.0 \times 10^6$  viable cells/mL in a shaker flask.
- Transfection Complex Preparation:
  - Dilute high-quality, endotoxin-free plasmid DNA into serum-free medium. A typical starting point is 1 µg of DNA per mL of culture volume.
  - In a separate tube, dilute the transfection reagent according to the manufacturer's instructions.
  - Add the diluted DNA to the diluted transfection reagent, mix gently, and incubate for 10-20 minutes at room temperature to allow complexes to form.

- Transfection: Add the DNA-transfection reagent complex to the cell culture flask while swirling gently.
- Expression: Return the flask to the shaking incubator and culture for 5-7 days.
- Harvest: Pellet the cells by centrifugation at 3,000 x g for 20 minutes at 4°C. The supernatant contains the secreted soluble hACE2 protein.
- Clarification: Filter the supernatant through a 0.22 µm filter to remove any remaining cells and debris before proceeding to purification.

## Protocol 2: Expression of hACE2 using the Bac-to-Bac® System

This protocol outlines the generation of recombinant baculovirus and expression in Sf9 insect cells.

### Materials:

- Bac-to-Bac® Expression System (includes pFastBac™ vector and DH10Bac™ E. coli)[[18](#)]
- Sf9 insect cells and appropriate medium (e.g., Sf-900™ III SFM)
- Transfection reagent for insect cells (e.g., Cellfectin™ II)
- Shaking and stationary incubators (27°C)

### Methodology:

- Recombinant Bacmid Generation:
  - Clone the hACE2 gene of interest into the pFastBac™ vector.
  - Transform the recombinant pFastBac™ construct into DH10Bac™ competent cells.[[18](#)]
  - Select white colonies from plates containing Bluo-gal, IPTG, and selective antibiotics. White colonies contain the recombinant bacmid where the lacZα gene has been disrupted by transposition.

- Isolate the high-molecular-weight recombinant bacmid DNA from a selected white colony.
- Transfection of Sf9 Cells:
  - Seed  $0.9 \times 10^6$  Sf9 cells per well in a 6-well plate and allow them to attach.
  - Prepare transfection complexes by mixing the isolated bacmid DNA with a suitable transfection reagent in serum-free medium, following the manufacturer's protocol.
  - Add the complexes to the cells and incubate at 27°C for 5-7 days until signs of infection are visible.
- Virus Amplification (P1 and P2 Stocks):
  - Harvest the supernatant from the transfected cells; this is the P1 viral stock.
  - To generate a higher titer P2 stock, infect a larger suspension culture of Sf9 cells (e.g.,  $2 \times 10^6$  cells/mL) with the P1 stock at a low multiplicity of infection (MOI) of ~0.1.[\[10\]](#)[\[19\]](#)
  - Incubate for 3-4 days and harvest the supernatant containing the amplified P2 virus. Titer the virus using a plaque assay or qPCR.
- Protein Expression:
  - Infect a large-scale suspension culture of Sf9 or Hi5 cells with the P2 viral stock at a high MOI (e.g., 5-10).
  - Incubate for 48-72 hours at 27°C with shaking.[\[10\]](#)
  - Harvest the supernatant (for secreted protein) or cell pellet (for intracellular protein) by centrifugation.

## Protocol 3: Purification of His-tagged Recombinant hACE2

This is a general protocol for purifying His-tagged hACE2 from cell culture supernatant using Immobilized Metal Affinity Chromatography (IMAC).



**Materials:**

- Clarified supernatant containing His-tagged hACE2
- IMAC resin (e.g., Ni-NTA Agarose)
- Chromatography column
- Binding/Wash Buffer: 50 mM Tris, 300 mM NaCl, 10-20 mM Imidazole, pH 8.0
- Elution Buffer: 50 mM Tris, 300 mM NaCl, 250-500 mM Imidazole, pH 8.0
- Dialysis tubing or desalting column

**Methodology:**

- Buffer Exchange (Optional but Recommended): If the supernatant composition is incompatible with Ni-NTA binding, perform a buffer exchange into the Binding Buffer using tangential flow filtration (TFF) or dialysis.
- Resin Equilibration: Pack the chromatography column with the Ni-NTA resin and equilibrate with 5-10 column volumes (CVs) of Binding Buffer.
- Sample Loading: Load the clarified (and buffer-exchanged) supernatant onto the equilibrated column.
- Washing: Wash the column with 10-20 CVs of Wash Buffer to remove non-specifically bound proteins. Monitor the UV absorbance (A280) until it returns to baseline.
- Elution: Elute the bound hACE2 protein from the column using Elution Buffer. Collect fractions and monitor the A280 to identify the protein peak.
- Analysis of Fractions: Analyze the collected fractions by SDS-PAGE to identify those containing pure hACE2.[\[20\]](#)
- Buffer Exchange/Dialysis: Pool the purest fractions and perform a buffer exchange into a suitable storage buffer (e.g., PBS, pH 7.4) using dialysis or a desalting column to remove the imidazole.

- Concentration and Storage: Concentrate the purified protein using a centrifugal filter unit if necessary. Determine the final protein concentration, aliquot, and store at -80°C.

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- To cite this document: BenchChem. [Application Notes: Recombinant Human ACE2 (hACE2) Expression]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b162668#aa-1-recombinant-protein-expression-guide]

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